Procaterol HCl

Catalog No.
S8074924
CAS No.
M.F
C16H23ClN2O3
M. Wt
326.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procaterol HCl

Product Name

Procaterol HCl

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82 g/mol

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H

InChI Key

AEQDBKHAAWUCMT-UHFFFAOYSA-N

SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Procaterol hydrochloride is an organic molecular entity.
A long-acting beta-2-adrenergic receptor agonist.
  • Understanding airway function

    Researchers might use Procaterol HCl to study airway responsiveness in healthy individuals or those with respiratory conditions like asthma. By measuring changes in airway resistance after inhalation of Procaterol HCl, scientists can assess the sensitivity of airways to bronchodilators.

  • Evaluation of new therapies

    Procaterol HCl can serve as a reference bronchodilator in clinical trials investigating the efficacy and safety of novel drugs for asthma and chronic obstructive pulmonary disease (COPD). This allows researchers to compare the bronchodilating effects of the new drug with a well-established medication.

  • Modeling airway diseases

    In-vitro studies using isolated airway smooth muscle strips or cell cultures can utilize Procaterol HCl to investigate the mechanisms underlying airway constriction in diseases like asthma. Researchers can measure the relaxation response of these tissues to Procaterol HCl to understand how different stimuli or signaling pathways affect airway smooth muscle function [].

Procaterol Hydrochloride is a selective beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease. It is known for its ability to relax bronchial smooth muscles, thereby facilitating easier breathing. The chemical structure of Procaterol Hydrochloride includes a phenolic hydroxyl group and a butyryl side chain, which contribute to its pharmacological activity. This compound is often administered via inhalation or oral routes, depending on the formulation.

That can modify its structure and enhance its pharmacological properties. For instance, it can be synthesized from 8-hydroxycarbostyril through a series of reactions involving alkylation and esterification. A notable reaction involves the treatment of Procaterol Hydrochloride with sodium hydroxide and ethyl bromide in methanol, leading to the formation of 8-ethoxyprocaterol, which exhibits improved bioavailability and stability compared to the parent compound .

The primary biological activity of Procaterol Hydrochloride is its action as a bronchodilator. It selectively stimulates beta-2 adrenergic receptors in the lungs, resulting in smooth muscle relaxation and dilation of bronchial passages. This action is beneficial for patients suffering from respiratory conditions such as asthma and chronic obstructive pulmonary disease. Studies have demonstrated that Procaterol Hydrochloride can effectively reduce airway resistance and improve pulmonary function when administered at therapeutic doses .

Procaterol Hydrochloride can be synthesized through several methods:

  • Alkylation of 8-Hydroxycarbostyril: This method involves reacting 8-hydroxycarbostyril with butyryl chloride in the presence of anhydrous aluminum chloride to form the desired product.
  • Esterification: The compound can be modified through esterification reactions, enhancing its pharmacological properties.
  • Granulation Techniques: Recent advancements include the preparation of granules using fluidized bed techniques, which improve the dissolution rate and stability of Procaterol Hydrochloride formulations .

Procaterol Hydrochloride is primarily used in the medical field for:

  • Asthma Treatment: As an effective bronchodilator, it helps alleviate symptoms associated with asthma attacks.
  • Chronic Obstructive Pulmonary Disease Management: It is utilized to improve airflow in patients with chronic respiratory conditions.
  • Pharmaceutical Formulations: It is incorporated into various dosage forms, including tablets, capsules, and inhalers, designed for both systemic and localized delivery .

Interaction studies involving Procaterol Hydrochloride have shown that it may interact with other medications affecting cardiovascular function or other adrenergic agents. For instance:

  • Beta-Blockers: These may antagonize the effects of Procaterol Hydrochloride, reducing its efficacy as a bronchodilator.
  • Monoamine Oxidase Inhibitors: Co-administration may lead to enhanced cardiovascular effects due to increased levels of catecholamines.
  • Diuretics: There may be an increased risk of hypokalemia when used concurrently with Procaterol Hydrochloride .

Procaterol Hydrochloride shares similarities with several other beta-2 adrenergic agonists. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Properties
SalbutamolContains a hydroxyl group and a butyl side chainFast onset of action; widely used in acute asthma
TerbutalineSimilar structure but with a different side chainLonger duration of action; used for both asthma and premature labor
FormoterolContains a double bond in its side chainRapid onset and prolonged duration; effective for both maintenance and rescue therapy

Procaterol Hydrochloride's unique profile lies in its specific selectivity for beta-2 receptors, making it particularly effective for respiratory conditions while minimizing cardiovascular side effects compared to non-selective agents.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

326.1397203 g/mol

Monoisotopic Mass

326.1397203 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-14-2024

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